
2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide is a chemical compound that belongs to the class of amides. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research. The compound has been shown to possess several biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammatory and cancerous processes. The compound has also been shown to activate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in regulating cellular processes.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, the compound has been shown to improve endothelial function and reduce blood pressure in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways, which allows for the investigation of specific biological processes. However, the compound has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide. One area of interest is the development of new drugs based on the structure of the compound. Another area of interest is the investigation of the compound's effects on other signaling pathways and enzymes, which could lead to the discovery of new therapeutic targets. Additionally, the compound's potential applications in the treatment of cardiovascular diseases and neurological disorders warrant further investigation.
Synthesis Methods
The synthesis of 2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide can be achieved through a multi-step process involving the reaction of 3,5-dichlorobenzoyl chloride with benzyl mercaptan, followed by the reaction of the resulting intermediate with 2-aminopropanamide. The final product is obtained through purification and isolation steps.
Scientific Research Applications
2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide has been widely used in scientific research as a tool for investigating various biological processes. It has been shown to possess anti-inflammatory and anticancer properties, making it a potential candidate for the development of new drugs. The compound has also been used to study the role of certain enzymes and signaling pathways in the regulation of cellular processes.
properties
IUPAC Name |
2-benzylsulfanyl-N-(3,5-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11(21-10-12-5-3-2-4-6-12)16(20)19-15-8-13(17)7-14(18)9-15/h2-9,11H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBBWNBURWGGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-(3,5-dichlorophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

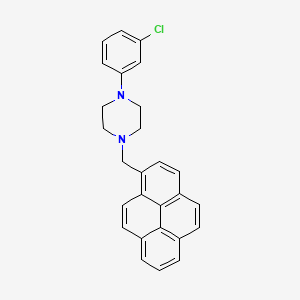
![5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214208.png)
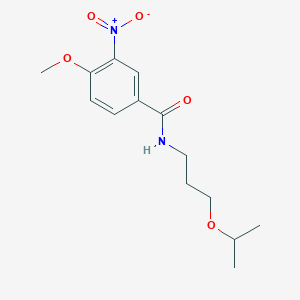


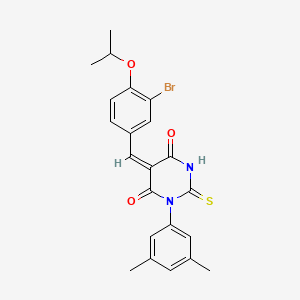
![ethyl [10-(2-thienylcarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B5214234.png)
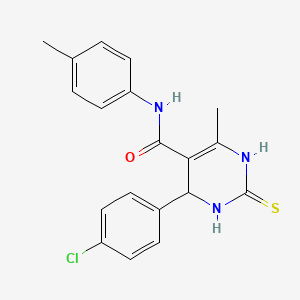
![3-(2,3-dihydroxypropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5214255.png)
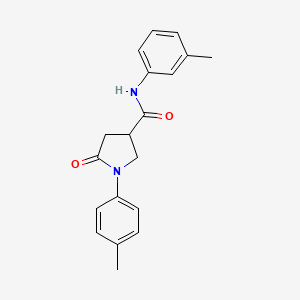

![3-[3-(2-chloro-5-methylphenoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5214270.png)
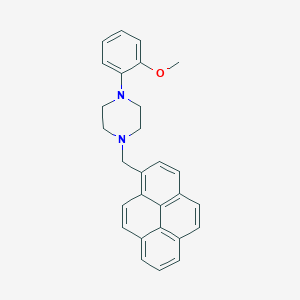
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5214293.png)